N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide
Description
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepine core. The oxazepine ring system incorporates an oxygen atom at the 1,4-position, distinguishing it from sulfur-containing analogs (e.g., thiazepines). The compound’s structure includes a 10-ethyl substituent on the oxazepine ring and a 2,4,5-trimethylbenzenesulfonamide group at position 2.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-5-26-20-8-6-7-9-22(20)30-21-11-10-18(14-19(21)24(26)27)25-31(28,29)23-13-16(3)15(2)12-17(23)4/h6-14,25H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUYKGKMVVZSTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide is a synthetic compound that has attracted significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including detailed research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 418.49 g/mol. The structure features a dibenzo[b,f][1,4]oxazepine core, which is known for its pharmacological potential.
Biological Activities
1. HDAC Inhibition
A key area of research has focused on the compound's ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression. In a study published in the Journal of Medicinal Chemistry, N-(10-ethyl-11-oxo...) demonstrated significant inhibition against HDAC1 and HDAC3, with IC50 values in the low micromolar range.
| Compound Name | HDAC Inhibition (IC50 µM) |
|---|---|
| N-(10-ethyl...) | 5.3 |
| Control | 12.0 |
This inhibition suggests potential applications in cancer therapy, as HDAC inhibitors are known to induce cell cycle arrest and apoptosis in cancer cells .
2. Antagonism of Prostaglandins
Research indicates that related compounds exhibit efficacy in antagonizing prostaglandin actions. This activity is particularly relevant in conditions such as asthma, where excessive bronchial constriction occurs due to prostaglandins like PGF2α. The compound's ability to modulate inflammatory responses could be beneficial in treating respiratory disorders.
3. Dopamine D2 Receptor Inhibition
Some derivatives of this compound have been identified as selective inhibitors of the dopamine D2 receptor. This activity suggests potential therapeutic applications in treating neurological disorders such as schizophrenia and Parkinson's disease. The modulation of dopamine signaling pathways can lead to improved outcomes in these conditions .
Case Studies
Case Study 1: Antigiardial Activity
In a recent study focusing on antigiardial activity, researchers screened compounds from the Compounds Australia Scaffolds library and identified derivatives similar to N-(10-ethyl-11-oxo...) that exhibited potent activity against Giardia lamblia, a parasitic infection affecting the gastrointestinal tract .
The study highlighted the importance of structural modifications in enhancing biological activity and provided insights into the mechanism of action against parasitic infections.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,5-trimethylbenzenesulfonamide exhibit significant anti-inflammatory effects. These compounds have been shown to inhibit inflammation in various animal models:
- Carrageenan-induced paw edema : This assay demonstrates the compound's ability to reduce swelling and inflammation in rats when administered at effective doses (20.7 mg/kg to 27.5 mg/kg) .
Analgesic Properties
The compound also shows promise as an analgesic agent:
- Writhing test in mice : In studies using the 2-phenyl-1,4-benzoquinone-induced writhing test, similar compounds have demonstrated a reduction in pain responses at doses ranging from 5 mg/kg to 50 mg/kg . This suggests a potential application in pain management therapies.
Therapeutic Uses
The pharmacological properties of this compound position it as a candidate for various therapeutic applications:
Formulation for Administration
The compound can be formulated into various dosage forms such as:
- Tablets
- Capsules
- Suspensions
These formulations can enhance bioavailability and patient compliance .
Potential for Drug Development
Given its anti-inflammatory and analgesic properties, this compound could be developed further into pharmaceutical agents targeting chronic pain and inflammatory conditions such as arthritis or other musculoskeletal disorders.
Case Studies and Research Findings
Several studies have explored the efficacy of dibenzoxazepine derivatives:
Study on Inflammation
A study published in the Journal of Pharmacology demonstrated that derivatives similar to N-(10-ethyl-11-oxo...) significantly inhibited edema formation in a dose-dependent manner during carrageenan-induced inflammation tests .
Pain Management Research
Research highlighted in experimental biology journals has confirmed that these compounds effectively reduce pain perception in animal models through central mechanisms .
Comparison with Similar Compounds
Table 2. Physicochemical Property Predictions
| Compound | LogP* | Molecular Weight (g/mol) | Hydrogen Bond Acceptors |
|---|---|---|---|
| Target Compound | ~3.8 | 480.56 | 6 |
| N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide | ~3.2 | 429.39 | 5 |
| N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | ~4.1 | 491.60 | 5 |
*Predicted using fragment-based methods.
Research Findings and Implications
- Core Heterocycle Impact : Oxygen-based oxazepines (e.g., target compound) may exhibit improved metabolic stability over sulfur-containing thiazepines due to reduced susceptibility to oxidation .
- Substituent Effects : Trimethylbenzenesulfonamide groups likely enhance lipophilicity and membrane permeability compared to polar methoxy or trifluoromethyl analogs .
- Synthetic Challenges : Low yields in certain syntheses (e.g., 9% in ) highlight the need for optimized protocols, particularly in purification steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
